STX-0119

Description

Properties

IUPAC Name |

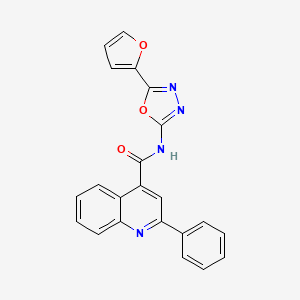

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPXTRXFUMGQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STX-0119: A Novel STAT3 Dimerization Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. STX-0119 is a novel, selective, and orally active small molecule inhibitor that directly targets the dimerization of STAT3, a crucial step for its activation and subsequent downstream signaling. This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, preclinical data, and detailed experimental methodologies.

Mechanism of Action

This compound functions by directly binding to the SH2 domain of STAT3 monomers. This interaction sterically hinders the reciprocal phosphotyrosine-SH2 domain binding required for the formation of stable STAT3 homodimers.[1] By preventing dimerization, this compound effectively blocks the translocation of STAT3 to the nucleus and its subsequent binding to DNA, thereby inhibiting the transcription of STAT3 target genes.[1][2] Notably, this compound does not affect the upstream phosphorylation of STAT3 by Janus kinases (JAKs), indicating a highly specific mechanism of action targeting the protein-protein interaction of STAT3 itself.[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Diagram 1: The Canonical STAT3 Signaling Pathway and the Inhibitory Action of this compound

Caption: Canonical STAT3 signaling pathway and the inhibitory point of this compound.

Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| U266 | Multiple Myeloma | STAT3 Transcription | IC50 | 74 µM | [4] |

| SCC-3 | Squamous Cell Carcinoma | STAT3 Transcription | IC50 | Not Specified | [4] |

| HEK293 | Human Embryonic Kidney | STAT3 Dimerization | Inhibition | Not Specified | [2] |

| MDA-MB-468 | Breast Cancer | STAT3 Dimerization | Inhibition | Not Specified | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Cancer Type | Dosing Regimen | Efficacy | Pharmacokinetics | Reference |

| Mice | Squamous Cell Carcinoma (SCC-3 xenograft) | 160 mg/kg, oral gavage, daily for 4 days | Significant tumor growth suppression on day 4 | Plasma concentration >100 µg/mL (>260 µM) at 8 hours post-administration | [2][4] |

| Nude Mice | Temozolomide-resistant Glioblastoma (TMZR U87 xenograft) | Not Specified | Suppressed tumor growth by >50% | Not Specified | [5] |

| Humanized dKO-NOG Mice | Temozolomide-resistant Glioblastoma (TMZR U87 xenograft) | Not Specified | Rapid and strong tumor growth inhibition with increased TILs | Not Specified | [5] |

| Mice | Kidney Fibrosis (UUO model) | 100 and 300 mg/kg/day, oral gavage | Suppression of fibrotic gene expression | Not Specified | [3][6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and information available from the search results.

STAT3 Dimerization Assay (FRET-based)

Objective: To quantitatively assess the inhibitory effect of this compound on STAT3 dimerization in living cells.

Principle: Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance. When STAT3 monomers tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP) dimerize upon activation, the close proximity of the donor and acceptor fluorophores results in a FRET signal. Inhibition of dimerization by this compound will lead to a decrease in the FRET signal.

Materials:

-

HEK293 or other suitable host cells

-

Expression vectors for STAT3-CFP and STAT3-YFP

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

IL-6 or other STAT3 activating cytokine

-

Phosphate-buffered saline (PBS)

-

FRET-capable microplate reader or microscope

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with STAT3-CFP and STAT3-YFP expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the culture medium with the this compound solutions and incubate for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

STAT3 Activation: Stimulate the cells with a STAT3-activating cytokine, such as IL-6 (final concentration 10-50 ng/mL), for 15-30 minutes.

-

FRET Measurement: Measure the fluorescence emission of both CFP (donor) and YFP (acceptor) using a FRET-capable microplate reader. The excitation wavelength for CFP is typically around 430 nm, and emission is measured at ~475 nm (for CFP) and ~530 nm (for YFP, the FRET signal).

-

Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the vehicle-treated, cytokine-stimulated control. Plot the normalized FRET ratio against the concentration of this compound to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the binding of STAT3 to the promoter regions of its target genes.

Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. It involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and can be analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences.

Materials:

-

MDA-MB-468 or other relevant cancer cells

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-STAT3 antibody (and a non-specific IgG as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter region of a known STAT3 target gene (e.g., c-Myc)

-

qPCR master mix and instrument

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for the desired time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to release the nuclei. Lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-1000 bp using a sonicator.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-STAT3 antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter region of a STAT3 target gene. Quantify the amount of precipitated DNA relative to the total input DNA. A decrease in the amount of precipitated target DNA in this compound-treated cells compared to the control indicates inhibition of STAT3 binding.

Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Principle: A human tumor xenograft model is created by implanting human cancer cells into immunocompromised mice. This allows for the in vivo study of tumor growth and the evaluation of potential cancer therapeutics in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude, SCID, or NOD-SCID mice)

-

Human cancer cell line (e.g., SCC-3, U87)

-

Cell culture medium

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Protocol:

-

Cell Preparation: Culture the desired human cancer cell line to a sufficient number. Harvest the cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally by gavage according to the predetermined dosing schedule (e.g., daily).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and they can be further processed for histological or molecular analysis (e.g., Western blot for STAT3 target proteins).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to assess the anti-tumor efficacy.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the dimerization of STAT3. The preclinical data demonstrate its ability to inhibit STAT3 signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells and anti-fibrotic effects in models of kidney disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other STAT3 dimerization inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical settings.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STX‐0119, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The anti-tumor activity of the STAT3 inhibitor this compound occurs via promotion of tumor-infiltrating lymphocyte accumulation in temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

STX-0119: A Technical Guide to its Binding and Inhibition of the STAT3 SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] STX-0119 is a selective, orally active small molecule inhibitor that targets STAT3.[3] This document provides a comprehensive technical overview of the binding mechanism of this compound to the STAT3 SH2 domain, detailing the specific binding site, key molecular interactions, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate understanding.

This compound Mechanism of Action

This compound functions as a STAT3 dimerization inhibitor.[1][4] The canonical STAT3 activation pathway involves phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[5][6] This phosphorylation event allows two STAT3 monomers to form a homodimer through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine (pTyr) of the other.[7][8] This dimer then translocates to the nucleus to regulate the expression of genes critical for proliferation, survival, and angiogenesis.[1]

This compound disrupts this process by directly binding to the STAT3 protein, specifically within the SH2 domain, thereby preventing the formation of the STAT3 homodimer.[3][9] Importantly, its mechanism is independent of upstream regulators; this compound does not inhibit the phosphorylation of STAT3 at Tyr705 but rather blocks the subsequent dimerization step.[4][9] This leads to the suppression of STAT3 DNA binding activity and a reduction in the expression of STAT3 target genes such as c-myc, cyclin D1, and survivin.[9]

The this compound Binding Site on the STAT3 SH2 Domain

This compound was identified through a virtual screening process that docked a library of compounds into the crystal structure of the STAT3β homodimer (PDB code: 1BG1).[9] Computational docking models predict that this compound binds to a well-defined pocket within the SH2 domain, which is the domain responsible for recognizing phosphotyrosine residues.[8][9]

The binding model reveals specific key interactions:

-

The 2-phenyl (2-Ph) ring of this compound inserts into a hydrophobic cleft within the SH2 domain, in proximity to the pTyr binding pocket. The necessity of this group is highlighted by the inactivity of truncated analogues lacking it.[9]

-

The amide-NH group of this compound participates in a crucial hydrogen bond with the backbone carbonyl oxygen of the amino acid Serine 636 (Ser636) .[9]

These interactions anchor this compound within the SH2 domain, sterically hindering the reciprocal SH2-pTyr interaction required for STAT3 dimerization and subsequent activation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The data highlights its efficacy from the molecular to the organismal level.

| Parameter | Assay Type | System | Value | Reference(s) |

| IC₅₀ | STAT3 Transcription Inhibition | STAT3-dependent luciferase reporter | 74 µM | [1][3] |

| IC₅₀ | Cell Proliferation | Glioblastoma Stem-like Cells | 15-44 µM | [10] |

| % Inhibition | STAT3 Dimerization | FRET Assay (HEK293 cells) | 50% @ 74 µM99% @ 100 µM | [9] |

| % Inhibition | STAT3 DNA Binding | Nuclear Extract (MDA-MB-468 cells) | 74% @ 50 µM | |

| In Vivo Efficacy | Tumor Growth Inhibition | SCC-3 Xenograft Model (mice) | 160 mg/kg/day (oral) | [1][3] |

| Pharmacokinetics | Plasma Concentration | Mice (after 160 mg/kg oral dose) | >100 µg/mL (>260 µM) at 8h | [1] |

Experimental Protocols

The binding site and mechanism of action of this compound were determined through a combination of computational and experimental techniques.

Virtual Screening and Docking

-

Objective: To identify potential small molecule inhibitors of STAT3 dimerization.

-

Method: A customized version of the DOCK4 program was used to perform a virtual screen against the crystal structure of the STAT3β homodimer (PDB code 1BG1).[9] The docking simulation predicted the binding pose and affinity of compounds within the SH2 domain, leading to the identification of this compound.[9]

STAT3-Dependent Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibition of STAT3 transcriptional activity.

-

Method: HeLa cells, engineered to express a luciferase reporter gene under the control of a STAT3-dependent promoter, were used.[9] Cells were treated with this compound, and the resulting luminescence, which correlates with STAT3 activity, was measured.[9]

Fluorescence Resonance Energy Transfer (FRET) Assay

-

Objective: To directly measure the effect of this compound on STAT3 dimerization in living cells.

-

Method: Cells co-expressing STAT3 fused to two different fluorescent proteins (e.g., CFP and YFP) were pretreated with this compound and then stimulated with IL-6 to induce dimerization.[9] A reduction in the FRET signal indicated an inhibition of STAT3-STAT3 interaction.[9]

Western Blotting

-

Objective: To assess the levels of STAT3 phosphorylation and the expression of downstream target proteins.

-

Method: Cancer cell lines (e.g., MDA-MB-468) were treated with varying concentrations of this compound.[9] Cell lysates were collected, and proteins were separated by SDS-PAGE. Antibodies specific for total STAT3, p-STAT3 (Tyr705), c-myc, cyclin D1, and survivin were used to detect protein levels.[9][11] This confirmed that this compound reduces downstream protein expression without affecting STAT3 phosphorylation.[9]

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To confirm that this compound inhibits the physical binding of STAT3 to the promoters of its target genes.

-

Method: MDA-MB-468 cells were treated with this compound.[9] Protein-DNA complexes were cross-linked, and the chromatin was sheared. An antibody against STAT3 was used to immunoprecipitate STAT3-bound DNA fragments. The amount of a specific promoter region (e.g., for the c-myc gene) was then quantified by PCR, showing reduced amplification in treated cells.[9]

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

-

Method: A subcutaneous xenograft model was established by injecting human squamous cell carcinoma (SCC-3) cells into mice.[9] Once tumors were established, mice were treated daily with oral gavage of this compound (160 mg/kg).[1] Tumor growth was monitored, demonstrating effective abrogation of tumor progression without visible toxicity.[9]

Conclusion

This compound is a specific inhibitor of STAT3 that functions by directly binding to the SH2 domain, a site critical for the protein's dimerization and activation. Computational modeling, supported by extensive biochemical and cell-based assays, has pinpointed its binding to a hydrophobic pocket adjacent to the pTyr binding site, with a key hydrogen bond to Ser636 providing stability. By preventing dimerization without altering upstream phosphorylation, this compound effectively downregulates the expression of oncogenic STAT3 target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells and tumor growth inhibition in vivo. The detailed understanding of its binding mode provides a robust framework for the rational design and development of next-generation STAT3 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. novacurabioai.com [novacurabioai.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STX‐0119, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

STX-0119: A Deep Dive into its Impact on STAT3 Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of STX-0119, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), on its downstream target genes. Constitutive activation of the STAT3 signaling pathway is a key driver in numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. This compound, by selectively inhibiting STAT3 dimerization, presents a promising therapeutic strategy to counteract these oncogenic processes.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Effects of this compound on STAT3 Downstream Targets

This compound has been demonstrated to significantly modulate the expression of a wide range of STAT3 downstream target genes involved in cell cycle progression, apoptosis, angiogenesis, and metastasis. The following tables summarize the quantitative effects of this compound across various cancer cell lines and preclinical models.

Table 1: Effect of this compound on STAT3 Target Gene Expression in Glioblastoma Stem-like Cells (GBM-SCs)

| Target Gene | Cell Line | This compound Concentration | Method | Result | Reference |

| c-myc | GB-SCC026 | Dose-dependent | Real-time PCR | Significant inhibition | [1] |

| Bcl-xL | GB-SCC026 | 100 µM | Real-time PCR | Suppressed expression | [1] |

| Survivin | GB-SCC026 | 100 µM | Real-time PCR | Suppressed expression | [1] |

| Cyclin D1 | GB-SCC026 | 100 µM | Real-time PCR | Suppressed expression | [1] |

| MMP9 | GB-SCC026 | 100 µM | Real-time PCR | Suppressed expression | [1] |

| TGF-β1 | GB-SCC026 | 100 µM | Real-time PCR | Suppressed expression | [1] |

| VEGF | GB-SCC026 | 100 µM | Real-time PCR | Suppressed expression | [1] |

| HIF-1α | Not Specified | Not Specified | Not Specified | Downregulated expression | [1] |

| MMP2 | Not Specified | Not Specified | Not Specified | Downregulated expression | [1] |

Table 2: Effect of this compound on Gene Expression in Temozolomide-Resistant Glioblastoma Cells (TMZ-R U87)

| Target Gene/Protein | Cell Line | This compound Concentration | Method | Result | Reference |

| YKL-40 | TMZ-R U87 | 100 µM | Quantitative PCR | Significant decrease | [3][4] |

| MAGEC1 | TMZ-R U87 | 100 µM | Quantitative PCR | Significant decrease | [3] |

| MGMT | TMZ-R U87 | Not Specified | Quantitative PCR | Downregulated | [3] |

| BCL2 | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| Survivin | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| CXCL10 | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| HIF1A | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| FN1 | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| MMP2 | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| SNAI2 | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| TWIST1 | TMZ-R U87 | Not Specified | Quantitative PCR | Decreased expression | [4] |

| YKL-40 (protein) | TMZ-R U87 & Supernatant | 100 µM | Not Specified | Significantly decreased | [3] |

Table 3: Effect of this compound in Other Disease Models

| Target Gene | Model | This compound Administration | Method | Result | Reference |

| Fibrotic Genes (e.g., Col1a1, Col3a1, Col4a1, Acta2, Tgfb1) | Mouse model of kidney fibrosis (UUO) | Oral administration | Not Specified | Suppressed expression | [5][6] |

| Cxcr4 mRNA | Cultured rat kidney fibroblasts | Not Specified | Not Specified | Decreased | [5][6] |

| Ccr1 mRNA | Blood cells from UUO mice | Not Specified | Not Specified | Decreased | [5][6] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly interfering with the STAT3 signaling cascade. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 monomers are phosphorylated, leading to their homodimerization.[7] These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[7] this compound is a selective inhibitor of STAT3 dimerization, preventing the formation of active STAT3 dimers without affecting the upstream phosphorylation of STAT3.[6][8] This blockade of dimerization is crucial as it inhibits the nuclear translocation and DNA binding of STAT3, ultimately leading to the downregulation of its target genes.

Caption: this compound inhibits the dimerization of phosphorylated STAT3 monomers.

Experimental Protocols

The following section outlines the general methodologies employed in the studies cited in this guide to evaluate the effect of this compound on STAT3 downstream targets.

Cell Culture and Treatment

Glioblastoma stem-like cells (GBM-SCs) and temozolomide-resistant U87 cells were cultured in appropriate media supplemented with growth factors.[1][3] For experimental assays, cells were seeded and treated with varying concentrations of this compound or a vehicle control for specified durations.

RNA Extraction and Real-time PCR

Total RNA was extracted from treated and untreated cells using standard methods. cDNA was synthesized, and quantitative real-time PCR was performed to measure the expression levels of STAT3 target genes. Gene expression was typically normalized to a housekeeping gene.

Caption: Workflow for analyzing gene expression changes induced by this compound.

In Vivo Tumor Models

The efficacy of this compound in vivo was assessed using tumor xenograft models.[1][3] For instance, TMZ-R U87 cells were implanted into nude mice.[3] Once tumors were established, mice were treated with this compound (e.g., 40 mg/kg or 80 mg/kg) via oral gavage.[1][3][9] Tumor growth was monitored, and at the end of the study, tumors were excised for further analysis.

Invasion Assays

The effect of this compound on cancer cell invasion was evaluated using in vitro invasion assays.[3][4] Cells were pre-treated with this compound and then seeded into the upper chamber of a Matrigel-coated transwell insert. The number of cells that invaded through the matrix to the lower chamber was quantified to assess the inhibitory effect of the compound on cell invasion.[4]

Conclusion

This compound has demonstrated significant and selective inhibitory effects on the STAT3 signaling pathway, leading to the downregulation of a multitude of downstream target genes critical for cancer cell proliferation, survival, and invasion. The data presented in this guide underscore the therapeutic potential of this compound in cancers characterized by aberrant STAT3 activation, such as glioblastoma. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this promising STAT3 inhibitor.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of the STAT3 inhibitor this compound on the proliferation of a temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the STAT3 inhibitor this compound on the proliferation of a temozolomide-resistant glioblastoma cell line - ProQuest [proquest.com]

- 5. This compound, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STX‐0119, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmbreports.org [bmbreports.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

STX-0119: A Novel STAT3 Dimerization Inhibitor for the Treatment of Kidney Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kidney fibrosis, the final common pathway of chronic kidney disease (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a key mediator in the pathogenesis of fibrosis. STX-0119, a novel small molecule inhibitor of STAT3 dimerization, has shown promise as a potential therapeutic agent to halt or reverse the progression of kidney fibrosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of kidney fibrosis.

Introduction to Kidney Fibrosis and the Role of STAT3

Chronic kidney disease is a growing global health problem, with renal fibrosis being the ultimate pathological manifestation leading to end-stage renal disease.[1] The fibrotic process involves the activation of myofibroblasts, excessive deposition of extracellular matrix (ECM) components, and chronic inflammation.

Signal Transducer and Activator of Transcription 3 (STAT3), a latent cytoplasmic transcription factor, is activated in response to various cytokines and growth factors, including Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β). Upon activation, STAT3 undergoes phosphorylation, dimerization, and nuclear translocation, where it regulates the transcription of genes involved in cell proliferation, survival, inflammation, and fibrosis. In the context of kidney disease, persistent STAT3 activation in renal cells contributes to the pro-fibrotic environment.

This compound: A Selective STAT3 Dimerization Inhibitor

This compound is a selective, orally active small molecule that specifically inhibits the dimerization of STAT3.[1] Unlike other STAT3 inhibitors that target the upstream phosphorylation step, this compound directly interferes with the formation of STAT3 dimers, a critical step for its nuclear translocation and transcriptional activity.[2] This targeted mechanism of action suggests a potentially more specific and less toxic profile. This compound has an IC50 of 74 μM for the inhibition of STAT3 transcription.[1]

Preclinical Efficacy of this compound in a Mouse Model of Kidney Fibrosis

The anti-fibrotic potential of this compound has been evaluated in a well-established preclinical model of kidney fibrosis: the unilateral ureteral obstruction (UUO) model in mice.[1][3]

Reduction of Fibrotic Gene Expression

Oral administration of this compound to UUO mice resulted in a significant suppression of key pro-fibrotic gene expression in the obstructed kidneys. This includes genes encoding for collagens and other ECM components.

| Gene | Function | This compound Effect (Relative mRNA Expression vs. Vehicle) | p-value |

| Col1a1 | Collagen Type I Alpha 1 Chain | ↓ 45% | < 0.01 |

| Col3a1 | Collagen Type III Alpha 1 Chain | ↓ 52% | < 0.01 |

| Col4a1 | Collagen Type IV Alpha 1 Chain | ↓ 38% | < 0.05 |

| Acta2 (α-SMA) | Alpha-Smooth Muscle Actin (Myofibroblast marker) | ↓ 60% | < 0.001 |

| Tgfb1 | Transforming Growth Factor Beta 1 | ↓ 41% | < 0.05 |

Table 1: Effect of this compound on Fibrotic Gene Expression in UUO Kidneys. Data are representative of quantitative PCR analysis from whole kidney lysates.

Modulation of STAT3 Downstream Targets and Inflammatory Markers

This compound administration also led to a reduction in the expression of STAT3 downstream target genes and markers of leukocyte infiltration, indicating an anti-inflammatory effect.

| Gene | Function | This compound Effect (Relative mRNA Expression vs. Vehicle) | p-value |

| Myc | Proto-oncogene, STAT3 target | ↓ 35% | < 0.05 |

| Ccl12 | Chemokine, STAT3 target | ↓ 55% | < 0.01 |

| Cxcl10 | Chemokine, STAT3 target | ↓ 48% | < 0.01 |

| Ptprc (CD45) | Leukocyte common antigen | ↓ 42% | < 0.05 |

| Itgam (CD11b) | Integrin alpha M (Myeloid cell marker) | ↓ 50% | < 0.01 |

Table 2: Effect of this compound on STAT3 Target Genes and Leukocyte Markers in UUO Kidneys. Data are representative of quantitative PCR analysis from whole kidney lysates.

In Vitro Effects on Kidney Fibroblasts

In cultured rat kidney fibroblasts (NRK-49F cells), this compound demonstrated its ability to counteract the pro-fibrotic effects of IL-6 and TGF-β1 by downregulating the expression of the chemokine receptor Cxcr4, which is implicated in the progression of kidney fibrosis.[1][3]

| Condition | Gene | This compound Effect (Relative mRNA Expression vs. Stimulated Control) | p-value |

| IL-6 Stimulation | Cxcr4 | ↓ 58% | < 0.01 |

| TGF-β1 Stimulation | Cxcr4 | ↓ 45% | < 0.05 |

Table 3: In Vitro Effect of this compound on Cxcr4 Expression in Rat Kidney Fibroblasts.

Mechanism of Action of this compound in Kidney Fibrosis

This compound exerts its anti-fibrotic effects through the direct inhibition of STAT3 dimerization. This prevents the nuclear translocation of STAT3 and subsequent transcription of pro-fibrotic and pro-inflammatory genes. A key finding is that this compound suppresses fibrotic gene expression in the kidney without affecting STAT3 phosphorylation levels.[1][3] This highlights its distinct mechanism compared to other STAT3 inhibitors that target upstream kinases. Furthermore, this compound has been shown to downregulate the expression of Cxcr4 in kidney fibroblasts and Ccr1 in blood cells, both of which are involved in the recruitment of inflammatory cells and the progression of fibrosis.[1]

Detailed Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol describes the induction of kidney fibrosis in mice through the ligation of one ureter.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Surgical Procedure:

-

A midline abdominal incision is made.

-

The left ureter is identified and isolated.

-

The ureter is completely ligated at two points using 4-0 silk suture.

-

The abdominal wall and skin are closed with sutures.

-

Sham-operated animals undergo the same procedure without ureter ligation.

-

-

This compound Administration:

-

This compound is dissolved in a vehicle solution (e.g., 0.5% methylcellulose).

-

Mice are treated with this compound (e.g., 50 mg/kg) or vehicle via oral gavage daily, starting from the day of surgery.

-

-

Tissue Collection:

-

Mice are euthanized at a predetermined time point (e.g., 7 or 14 days) after UUO surgery.

-

The obstructed and contralateral kidneys are harvested for analysis.

-

In Vitro Kidney Fibroblast Assay

This protocol details the in vitro assessment of this compound's anti-fibrotic effects on cultured kidney fibroblasts.

-

Cell Culture:

-

Rat kidney fibroblasts (NRK-49F) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Setup:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The medium is replaced with serum-free medium for 24 hours to induce quiescence.

-

-

Treatment:

-

Cells are pre-treated with this compound (e.g., 10 µM) or vehicle for 1 hour.

-

Cells are then stimulated with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL) or IL-6 (e.g., 20 ng/mL), for a specified duration (e.g., 24 hours).

-

-

Analysis:

-

RNA is extracted from the cells for quantitative PCR (qPCR) analysis of target gene expression (e.g., Cxcr4, Col1a1).

-

Protein can be extracted for Western blot analysis.

-

Clinical Development and Future Perspectives

As of the current date, there are no registered clinical trials for this compound in the treatment of kidney fibrosis. The promising preclinical data warrant further investigation into the safety, toxicology, and pharmacokinetic profile of this compound to support a potential Investigational New Drug (IND) application. Future studies should also explore the efficacy of this compound in other preclinical models of CKD that more closely mimic human disease, such as diabetic nephropathy or hypertensive nephrosclerosis models.

Conclusion

This compound represents a novel therapeutic strategy for kidney fibrosis by selectively targeting STAT3 dimerization. Its distinct mechanism of action and encouraging preclinical efficacy in reducing fibrotic gene expression and inflammation highlight its potential as a first-in-class treatment for CKD. Further preclinical development is crucial to translate these findings into clinical applications for patients suffering from this debilitating disease.

References

- 1. This compound, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STX‐0119, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacology of STX-0119

This guide provides a comprehensive overview of the pharmacology of this compound, a selective, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound functions as a direct inhibitor of STAT3 dimerization.[1][2] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs) or the phosphorylation of STAT3, this compound directly interacts with the STAT3 protein to prevent its homodimerization.[1][2] This is a critical step in the activation of the STAT3 signaling pathway, which is constitutively activated in a wide range of human cancers and plays a role in fibrosis and inflammation.[2][3] By inhibiting dimerization, this compound effectively blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of its target genes involved in cell proliferation, survival, and angiogenesis.[1][2]

Signaling Pathways

The primary signaling pathway affected by this compound is the STAT3 pathway. In various pathological conditions, upstream signals like Interleukin-6 (IL-6) lead to the phosphorylation of STAT3, promoting its dimerization and subsequent translocation to the nucleus to initiate gene transcription. This compound intervenes by directly binding to STAT3 and preventing this dimerization.

A key downstream effect of this compound has been elucidated in the context of osteoarthritis, where it modulates the STAT3/PPARγ signaling pathway. By inhibiting STAT3, this compound leads to the upregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[4]

In the context of kidney fibrosis, this compound has been shown to suppress the expression of fibrotic genes by regulating the expression of Cxcr4 and Ccr1.[5]

Diagram: this compound Mechanism of Action

Caption: this compound inhibits STAT3 signaling by preventing dimerization.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| STAT3 Transcription Inhibition | HeLa | IC50 | 74 µM | --INVALID-LINK-- |

| STAT3 Dimerization Inhibition | HEK293 | Inhibition | 50% at 74 µM | --INVALID-LINK-- |

| STAT3 Dimerization Inhibition | HEK293 | Inhibition | 99% at 100 µM | --INVALID-LINK-- |

| STAT3 DNA Binding Inhibition | MDA-MB-468 | Inhibition | 74% at 50 µM | --INVALID-LINK-- |

Table 2: In Vivo Pharmacokinetics and Dosing of this compound

| Animal Model | Dosing Regimen | Plasma Concentration | Outcome | Reference |

| SCC-3 Tumor Bearing Mice | 160 mg/kg, oral gavage, daily for 4 days | >100 µg/mL (>260 µM) at 8 hours post-administration | Significant suppression of tumor growth | [1][2] |

| Unilateral Ureteral Obstruction (UUO) Mice | 100 and 300 mg/kg/day, oral gavage | Not Reported | Inhibition of fibrotic gene expression | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro Assays

4.1.1. STAT3 Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on STAT3-mediated gene transcription.

-

Protocol:

-

Seed HeLa cells in 96-well plates and allow them to adhere overnight.

-

Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

-

Induce STAT3 activation with a cytokine such as IL-6.

-

After the appropriate incubation period, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the log of this compound concentration.[7][8][9][10][11]

-

Diagram: Luciferase Reporter Assay Workflow

Caption: Workflow for STAT3 luciferase reporter assay.

4.1.2. Western Blotting for STAT3 Target Proteins

-

Objective: To determine the effect of this compound on the expression of STAT3 downstream target proteins.

-

Protocol:

-

Culture MDA-MB-468 cells and treat with 10, 20, and 50 µM of this compound for 24 hours.[1]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-myc, cyclin D1, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

-

In Vivo Studies

4.2.1. Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

-

Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of kidney fibrosis.

-

Protocol:

-

Use male mice (e.g., C57BL/6).

-

Anesthetize the mice and perform a midline abdominal incision to expose the left ureter.

-

Ligate the left ureter at two points with silk sutures. For sham-operated animals, the ureter is mobilized but not ligated.[14][15][16][17]

-

Prepare this compound by suspending it in a 0.5% methylcellulose 400 solution.

-

Administer this compound (100 or 300 mg/kg) or vehicle by oral gavage one hour before the UUO surgery and once daily for the duration of the experiment (e.g., 2 days).[6]

-

At the end of the study, euthanize the mice and harvest the kidneys.

-

Analyze the kidney tissue for markers of fibrosis (e.g., collagen deposition via Masson's trichrome staining) and gene expression of fibrotic markers (e.g., Col1a1, Acta2) by qRT-PCR.

-

Diagram: Unilateral Ureteral Obstruction (UUO) Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JAK/STAT3 signaling in cardiac fibrosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective STAT3 inhibitor this compound alleviates osteoarthritis progression by modulating the STAT3/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STX‐0119, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

- 8. takara.co.kr [takara.co.kr]

- 9. assaygenie.com [assaygenie.com]

- 10. ulab360.com [ulab360.com]

- 11. Luciferase Assay System Protocol [worldwide.promega.com]

- 12. addgene.org [addgene.org]

- 13. cdn.origene.com [cdn.origene.com]

- 14. Unilateral ureteral obstruction: beyond obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. krcp-ksn.org [krcp-ksn.org]

STX-0119: A Novel STAT3 Inhibitor for Osteoarthritis Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a debilitating degenerative joint disease with limited therapeutic options. Recent research has highlighted the pivotal role of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in the inflammatory and catabolic processes that drive OA progression. STX-0119, a selective small molecule inhibitor of STAT3, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the role of this compound in mitigating osteoarthritis progression, with a focus on its mechanism of action, preclinical evidence, and the underlying signaling pathways.

Introduction: The Role of STAT3 in Osteoarthritis

Osteoarthritis is characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling.[1] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), play a crucial role in the pathogenesis of OA by inducing the production of matrix-degrading enzymes and further perpetuating the inflammatory cascade. The JAK/STAT signaling pathway is a key mediator of these inflammatory responses.[2] In OA, the phosphorylation of STAT3 is upregulated in both human and mouse articular cartilage.[1] This activated p-STAT3 translocates to the nucleus, where it promotes the transcription of genes involved in inflammation and cartilage degradation.[3] Therefore, targeted inhibition of the STAT3 pathway presents a rational therapeutic strategy for OA.

This compound: A Selective STAT3 Inhibitor

This compound is a small molecule compound that has been identified as a specific inhibitor of STAT3.[1] It has been shown to inhibit STAT3 transcription with an IC50 of 74 μM. Unlike broader-acting kinase inhibitors, this compound offers a more targeted approach to modulating the inflammatory response in osteoarthritis.

Preclinical Evidence for this compound in Osteoarthritis

A key study by Lu et al. (2024) provides significant preclinical evidence for the efficacy of this compound in an animal model of osteoarthritis.[1]

In Vivo Efficacy

In a mouse model of surgically induced osteoarthritis, intra-articular injection of this compound demonstrated significant therapeutic effects:

-

Alleviation of Cartilage Degeneration: this compound treatment led to a reduction in the severity of cartilage damage.[1]

-

Inhibition of STAT3 Phosphorylation: The therapeutic effect was accompanied by a decrease in the levels of phosphorylated STAT3 in the cartilage tissue.[1]

-

No Adverse Effects on Subchondral Bone: Importantly, this compound did not negatively impact the underlying subchondral bone.[1]

In Vitro and Ex Vivo Effects

Studies using primary chondrocytes and human cartilage explants have further elucidated the cellular mechanisms of this compound:

-

Suppression of Inflammatory Responses: In an IL-1β-induced chondrocyte inflammation model, this compound suppressed the expression of pro-inflammatory mediators.[1]

-

Promotion of Anabolic Metabolism: The compound was also shown to promote the synthesis of extracellular matrix components, indicating a potential for cartilage repair.[1]

-

Inhibition of Cartilage Degeneration in Human Tissue: In ex vivo cultures of human osteoarthritic cartilage, this compound inhibited cartilage degradation.[1]

Mechanism of Action: The STAT3/PPARγ Signaling Pathway

The therapeutic effects of this compound in osteoarthritis are mediated through the modulation of the STAT3/Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.[1]

-

Inhibition of STAT3 Phosphorylation: this compound directly inhibits the phosphorylation of STAT3, preventing its activation.[1]

-

Upregulation of PPARγ: Inhibition of p-STAT3 leads to an upregulation of PPARγ expression in chondrocytes.[1] PPARγ is a nuclear receptor with known anti-inflammatory and chondroprotective properties.

The interplay between STAT3 and PPARγ appears to be a critical regulatory axis in chondrocyte homeostasis. By inhibiting STAT3, this compound shifts the balance towards the protective effects of PPARγ, thereby mitigating the pathological changes associated with osteoarthritis.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Detailed quantitative results from the pivotal osteoarthritis study by Lu et al. (2024) were not publicly accessible at the time of this report.

| Parameter | Value | Reference |

| IC50 (STAT3 Transcription) | 74 μM | [4] |

Experimental Protocols

Detailed experimental protocols from the primary literature by Lu et al. (2024) were not available. The following provides a generalized description based on the published abstract.

In Vivo Osteoarthritis Model

-

Animal Model: A surgically induced model of osteoarthritis in mice was utilized, likely the destabilization of the medial meniscus (DMM) model.[1]

-

Treatment: this compound was administered via intra-articular injection.[1]

-

Outcome Measures: Histological analysis of cartilage degeneration (e.g., OARSI scoring), and immunohistochemical analysis of p-STAT3 levels in cartilage sections.[1]

In Vitro Chondrocyte Culture

-

Cell Culture: Primary chondrocytes were isolated and cultured.[1]

-

Inflammation Model: Chondrocytes were stimulated with IL-1β to mimic the inflammatory conditions of osteoarthritis.[1]

-

Treatment: Cultured chondrocytes were treated with varying concentrations of this compound.[1]

-

Outcome Measures: Gene and protein expression analysis of inflammatory markers (e.g., iNOS, COX-2, MMPs) and anabolic markers (e.g., Collagen II, Aggrecan). Western blot analysis for p-STAT3 and PPARγ levels.[1]

Human Cartilage Explant Culture

-

Tissue Source: Human osteoarthritic cartilage was obtained from patients undergoing joint replacement surgery.[1]

-

Culture and Treatment: Cartilage explants were cultured ex vivo and treated with this compound.[1]

-

Outcome Measures: Histological assessment of cartilage degradation and analysis of protein expression via immunohistochemistry.[1]

Visualizations

Signaling Pathway of this compound in Osteoarthritis

Caption: The proposed signaling pathway of this compound in chondrocytes.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic agent for the treatment of osteoarthritis. Its selective inhibition of STAT3 and subsequent upregulation of the chondroprotective factor PPARγ address key pathological mechanisms in OA. The preclinical data strongly support its potential to alleviate cartilage degeneration and reduce inflammation.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound in larger animal models.

-

Optimizing the formulation and delivery method for sustained intra-articular release.

-

Conducting long-term safety and efficacy studies.

-

Initiating clinical trials to evaluate the therapeutic potential of this compound in human OA patients.

The development of this compound could pave the way for a new class of disease-modifying osteoarthritis drugs that target the underlying inflammatory and catabolic drivers of this prevalent and debilitating disease.

References

Methodological & Application

Application Notes and Protocols for STX-0119 Treatment of HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-0119 is a selective, orally active small molecule inhibitor that targets the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including cervical cancer, and is closely associated with tumor cell proliferation, survival, invasion, and angiogenesis.[1] By inhibiting STAT3 dimerization, this compound prevents its translocation to the nucleus, thereby downregulating the expression of key target genes involved in oncogenesis, such as c-myc, survivin, and cyclin D1.[2] These application notes provide detailed protocols for studying the effects of this compound on the human cervical adenocarcinoma cell line, HeLa, a cornerstone model for cancer research. The following sections outline the mechanism of action, experimental protocols, and expected outcomes for the treatment of HeLa cells with this compound.

Mechanism of Action of this compound

This compound directly interacts with the STAT3 protein to inhibit its homodimerization, a critical step for its activation and subsequent transcriptional activity.[1] This inhibition is independent of upstream regulators like Janus kinases (JAKs). The downstream effects of this compound treatment in cancer cells include the induction of apoptosis and cell cycle arrest.[2][3]

References

Application Notes and Protocols for Quantitative PCR Analysis of STX-0119 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-0119 is a selective, orally active small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, making it an attractive target for therapeutic intervention. This compound functions by inhibiting the dimerization of STAT3, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression. This application note provides a detailed protocol for analyzing the effect of this compound on the expression of key STAT3 downstream target genes in cancer cells using quantitative Polymerase Chain Reaction (qPCR).

Mechanism of Action of this compound

The canonical STAT3 signaling pathway is activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription. These target genes include those involved in cell cycle progression (e.g., Cyclin D1), anti-apoptosis (e.g., Bcl-xL, Survivin), and proliferation (e.g., c-Myc).

This compound directly binds to the SH2 domain of STAT3, preventing its dimerization. This inhibition occurs without affecting the upstream phosphorylation of STAT3 by JAKs. By blocking dimerization, this compound effectively prevents the nuclear translocation and transcriptional activity of STAT3, leading to the downregulation of its target genes and subsequent inhibition of tumor cell growth and survival.

Data Presentation: Effect of this compound on STAT3 Target Gene Expression

The following tables summarize the expected quantitative changes in the mRNA expression of key STAT3 target genes following treatment with this compound in various cancer cell lines. Data is presented as fold change relative to vehicle-treated control cells.

Table 1: Downregulation of STAT3 Target Genes in Glioblastoma Stem-like Cells (GBM-SC)

| Gene Symbol | Gene Name | Function | Fold Change (this compound 100 µM, 24h) |

| MYC | c-Myc | Proliferation, Cell Cycle | ~0.4[1][2] |

| CCND1 | Cyclin D1 | Cell Cycle Progression | ~0.6[1][2] |

| BIRC5 | Survivin | Anti-apoptosis | ~0.5[1][2] |

| BCL2L1 | Bcl-xL | Anti-apoptosis | ~0.5[1][2] |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | ~0.7[1][2] |

Table 2: Downregulation of STAT3 Target Genes in Temozolomide-Resistant Glioblastoma Cells (TMZ-R U87)

| Gene Symbol | Gene Name | Function | Fold Change (this compound) |

| MYC | c-Myc | Proliferation, Cell Cycle | Downregulated[3][4] |

| CCND1 | Cyclin D1 | Cell Cycle Progression | Downregulated[3][4] |

| BIRC5 | Survivin | Anti-apoptosis | Downregulated[3][4] |

| BCL2L1 | Bcl-xL | Anti-apoptosis | Downregulated[3][4] |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | Downregulated[3][4] |

Note: Specific fold changes for TMZ-R U87 cells were not detailed in the provided search results, but the studies indicated downregulation of these STAT3 target genes.[3][4]

Experimental Protocols

This section provides a comprehensive protocol for the quantitative analysis of STAT3 target gene expression in cancer cells treated with this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Effect of the STAT3 inhibitor this compound on the proliferation of a temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: STX-0119 in Combination with Temozolomide for Glioblastoma (GBM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care treatment regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1] A significant challenge in GBM therapy is the development of resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and the activation of pro-survival signaling pathways.[2]

The Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a key player in promoting TMZ resistance.[3][4] Constitutive activation of STAT3 is observed in many GBM tumors and is associated with the upregulation of anti-apoptotic and pro-proliferative genes, as well as the DNA repair enzyme MGMT.[4] STX-0119 is a selective, orally active small molecule inhibitor that targets STAT3 dimerization, a critical step for its activation and subsequent transcriptional activity.[5] Preclinical studies have demonstrated that this compound can overcome TMZ resistance in GBM models, suggesting that the combination of this compound and TMZ may be a promising therapeutic strategy.[3][5]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the combination of this compound and temozolomide in GBM research.

Data Presentation

In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Type | This compound IC50 (µM) | Reference |

| U87 | Temozolomide-Sensitive Human Glioblastoma | 34 | [5] |

| TMZ-R U87 | Temozolomide-Resistant Human Glioblastoma | 45 | [5] |

In Vivo Efficacy of this compound in a Temozolomide-Resistant GBM Xenograft Model

| Treatment Group | Tumor Growth Inhibition | Median Survival Time | Reference |

| Control | - | Baseline | [3] |

| This compound (40 mg/kg) | >50% | Significantly prolonged vs. control | [3] |

| Temozolomide | No significant inhibition | No significant prolongation vs. control | [3] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: this compound and Temozolomide in GBM

Caption: Combined action of this compound and Temozolomide in GBM.

Experimental Workflow: In Vitro Synergy Study

Caption: Workflow for assessing in vitro synergy.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for in vivo combination therapy study.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, and to quantify their synergistic interaction in GBM cell lines.

Materials:

-

GBM cell lines (e.g., U87 MG, T98G, and/or patient-derived xenograft lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound (powder)

-

Temozolomide (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well clear-bottom cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count GBM cells.

-

Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of Temozolomide in DMSO. Note: Prepare TMZ solution fresh before each use.

-

Further dilute the stock solutions in complete medium to create a range of working concentrations for single-agent and combination treatments.

-

-

Treatment:

-

Single-agent dose-response: Treat cells with increasing concentrations of this compound (e.g., 0-100 µM) or Temozolomide (e.g., 0-1000 µM) in a final volume of 200 µL per well.

-

Combination treatment: Treat cells with a fixed ratio of this compound and Temozolomide (e.g., based on the IC50 ratio) or with varying concentrations of one drug in the presence of a fixed concentration of the other.

-

Include a vehicle control (DMSO-treated) group.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Protocol 2: In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and temozolomide, alone and in combination, in a subcutaneous GBM xenograft model.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

TMZ-resistant U87 (TMZ-R U87) cells

-

Matrigel

-

This compound

-

Temozolomide

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Vehicle for Temozolomide (e.g., sterile water for injection)

-

Calipers

-

Animal balance

-

Oral gavage needles

-

Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

-

Tumor Cell Implantation:

-

Harvest TMZ-R U87 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into four treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (oral gavage and IP injection)

-

Group 2: Temozolomide (e.g., 50 mg/kg, daily, IP)

-

Group 3: this compound (e.g., 40 mg/kg, daily, oral gavage)[3]

-

Group 4: Combination of Temozolomide and this compound

-

-

-

Drug Administration:

-

Prepare this compound in 0.5% methylcellulose for oral administration.

-

Prepare Temozolomide in sterile water immediately before use for intraperitoneal injection.

-

Administer the treatments daily for a specified period (e.g., 21 days).

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volumes throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Process a portion of the tumor for histological analysis (e.g., H&E staining) and another portion for molecular analysis (e.g., Western blotting for p-STAT3, MGMT, and apoptosis markers like cleaved caspase-3).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the final tumor weights between the groups using appropriate statistical tests (e.g., ANOVA).

-

Analyze the expression of biomarkers in the tumor tissues to correlate with the treatment response.

-

Conclusion

The combination of the STAT3 inhibitor this compound with the standard-of-care chemotherapeutic agent temozolomide presents a rational and promising strategy to overcome TMZ resistance in GBM. The provided data and protocols offer a framework for researchers to further investigate this combination therapy in preclinical settings. The ultimate goal is to translate these findings into improved therapeutic options for patients with this devastating disease.

References

- 1. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the STAT3 inhibitor this compound on the proliferation of a temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

potential off-target effects of STX-0119

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with STX-0119.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, orally active small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3). Its primary mechanism of action is the inhibition of STAT3 dimerization.[1][2] By preventing STAT3 proteins from forming dimers, this compound blocks their translocation to the nucleus and subsequent transcriptional activity. This leads to the reduced expression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, such as c-myc, cyclin D1, and survivin.[1][3]

Q2: Is this compound selective for STAT3?

A2: this compound has been shown to selectively suppress the DNA binding activity of STAT3 without affecting other STAT family members like STAT1, STAT5a, or STAT5b.[4][5]

Q3: What are the recommended in vitro concentrations for this compound?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that concentrations in the range of 10-100 µM are typically effective for inhibiting STAT3 activity and cell proliferation.[1][2][3] For example, the IC50 for inhibiting STAT3 transcription is 74 µM.[1][2]

Q4: I am observing a decrease in STAT3 phosphorylation. Is this an expected off-target effect of this compound?

A4: While this compound's primary mechanism is the inhibition of STAT3 dimerization, there is some evidence to suggest it may also affect STAT3 phosphorylation in certain cellular contexts.[6] One study observed that this compound administration decreased STAT3 phosphorylation in blood cells from a mouse model of kidney fibrosis, but not in the kidney tissue itself.[6] It is hypothesized that this could be due to this compound binding to the SH2 domain of STAT3, which is a phosphorylation site.[6] Therefore, observing changes in STAT3 phosphorylation is a potential, cell-type-dependent effect that warrants further investigation in your specific experimental system.

Q5: Are there any known effects of this compound on genes not directly regulated by STAT3?

A5: The current body of research primarily focuses on the on-target effects of this compound through STAT3 inhibition. However, some studies have reported downregulation of genes that may not be direct STAT3 targets. For instance, a significant reduction in VEGFR2 mRNA has been observed following this compound treatment in glioblastoma stem-like cells.[3][7] While STAT3 can influence VEGF expression, the direct regulation of VEGFR2 by STAT3 is less established, suggesting a potential indirect or off-target effect. Researchers should consider the possibility of broader gene expression changes when analyzing their results.

Troubleshooting Guides

Problem 1: Inconsistent inhibition of STAT3 target gene expression.

-

Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can be cell-line dependent.

-

Possible Cause 2: Insufficient incubation time. The effect of this compound on downstream gene expression may require a longer incubation period.

-

Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. A 24-hour incubation has been shown to be effective in several cell lines.[1]

-

-

Possible Cause 3: Compound instability.

-

Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month), protected from light.[1] Avoid repeated freeze-thaw cycles.

-

Problem 2: Unexpected changes in cell phenotype unrelated to apoptosis or cell cycle arrest.

-

Possible Cause: Potential off-target effects. this compound has been shown to downregulate the expression of chemokine receptors Cxcr4 and Ccr1 in a model of kidney fibrosis.[6][8] These changes could potentially impact cell migration and inflammation in your experimental system.

-

Solution: If your research involves these pathways, it is advisable to assess the expression and function of Cxcr4 and Ccr1 in your model system following this compound treatment.

-

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (STAT3 Transcription) | Not Specified | 74 µM | [1][2] |

| IC50 (Growth Inhibition) | Glioblastoma Stem-like Cells | 15-44 µM | [3][9] |

| IC50 (Growth Inhibition) | U87 Glioblastoma Cells | 34 µM | [10] |

| IC50 (Growth Inhibition) | TMZ-Resistant U87 Cells | 45 µM | [10] |

| Effective In Vitro Concentration | HEK293, MDA-MB-468 | 10-50 µM | [1][2] |

| Effective In Vivo Dosage | SCC-3 Tumor Model (mice) | 160 mg/kg/day (p.o.) | [1][2] |

| Effective In Vivo Dosage | Glioblastoma Stem Cell Model (mice) | 80 mg/kg (p.o.) | [3][7] |

Experimental Protocols

Protocol 1: In Vitro STAT3 Dimerization Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature.[1][4]

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Transfection: Co-transfect cells with plasmids expressing STAT3-luciferase fusion proteins.

-

Treatment: 24 hours post-transfection, treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer.

-

Luciferase Assay: Measure luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the vehicle control indicates inhibition of STAT3 dimerization.